molecular formula C30H28N2O2 B1582666 Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]- CAS No. 55290-05-6

Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-

Cat. No. B1582666
CAS RN: 55290-05-6
M. Wt: 448.6 g/mol
InChI Key: FOSOJOKQJFZOKV-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-" , also known by other names such as α,α’-Bi-p-toluidine, 4,4’-ethylenedianiline, and 4,4’-Diaminobibenzyl, is a chemical compound with the molecular formula C14H16N2 . It belongs to the class of aromatic amines and is characterized by its biphenyl-like structure. The compound consists of two aniline (aminobenzene) moieties connected by an ethylene bridge. The presence of methoxyphenyl groups adds further complexity to its structure .


Synthesis Analysis

The synthesis of Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-" involves the condensation of two molecules of aniline (4-aminophenyl)ethane via an ethylene linkage. This reaction typically occurs under acidic conditions, leading to the formation of the biphenyl-like structure. Detailed synthetic pathways and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The compound’s molecular structure consists of two aromatic rings (benzene rings) connected by an ethylene bridge. The methoxyphenyl groups are attached to the nitrogen atoms of the aniline moieties. The arrangement of atoms and bonds within the molecule significantly influences its properties and reactivity .


Chemical Reactions Analysis

Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-" can participate in various chemical reactions typical of aromatic amines. These include electrophilic substitution reactions, such as nitration, halogenation, and acylation. Additionally, it may undergo oxidative coupling reactions to form dimeric or polymeric products. Researchers have explored its reactivity in the context of polymerization and material science .


Physical And Chemical Properties Analysis

  • Stability : It is relatively stable under normal conditions but may degrade upon exposure to light, heat, or strong acids .

Safety And Hazards

  • Disposal : Dispose of it as hazardous waste according to local regulations .

properties

IUPAC Name

1-(4-methoxyphenyl)-N-[4-[2-[4-[(4-methoxyphenyl)methylideneamino]phenyl]ethyl]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O2/c1-33-29-17-9-25(10-18-29)21-31-27-13-5-23(6-14-27)3-4-24-7-15-28(16-8-24)32-22-26-11-19-30(34-2)20-12-26/h5-22H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSOJOKQJFZOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069010
Record name Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-
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Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-

CAS RN

55290-05-6
Record name 4,4′-(1,2-Ethanediyl)bis[N-[(4-methoxyphenyl)methylene]benzenamine]
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Record name Benzenamine, 4,4'-(1,2-ethanediyl)bis(N-((4-methoxyphenyl)methylene)-
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Record name Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-
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Record name Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-
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Record name 4,4'-ethylenebis[N-(4-methoxybenzylidene)aniline]
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Record name N,N'-Bis(4-methoxybenzylidene)-alpha,alpha'-bi-p-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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